molecular formula C13H7BrCl2OS B8155811 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde

Cat. No.: B8155811
M. Wt: 362.1 g/mol
InChI Key: JJCRBROMHCVBKD-UHFFFAOYSA-N
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Description

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is a substituted benzaldehyde derivative with a bromine atom at the 2-position and a (3,4-dichlorophenyl)thio group at the 4-position of the aromatic ring. The aldehyde group enables nucleophilic addition reactions, while the thioether linkage may facilitate further functionalization via substitution or oxidation. Limited toxicological data exist for this compound, necessitating precautions during handling, as seen in structurally related brominated aldehydes .

Properties

IUPAC Name

2-bromo-4-(3,4-dichlorophenyl)sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2OS/c14-11-5-9(2-1-8(11)7-17)18-10-3-4-12(15)13(16)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCRBROMHCVBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)Cl)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes.

    Oxidation: 2-Bromo-4-((3,4-dichlorophenyl)thio)benzoic acid.

    Reduction: 2-Bromo-4-((3,4-dichlorophenyl)thio)benzyl alcohol.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile. In biological systems, its mechanism may involve interactions with cellular targets, leading to the modulation of biological pathways. detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

Structural Insights :

  • The dichlorophenyl moiety enhances lipophilicity compared to simpler brominated analogs like 4-(bromomethyl)benzaldehyde, likely affecting solubility and bioavailability .

Physicochemical Properties

Property Target Compound 4-(Bromomethyl)benzaldehyde Thiazole Derivative
Solubility Low in water; soluble in DMSO, DMF Likely similar to target (lipophilic) Moderate in polar aprotic solvents
Reactivity High (aldehyde + S nucleophilicity) Moderate (aldehyde + BrCH₂) Moderate (thiazole stabilizes aldehyde)
Thermal Stability Likely stable up to 150°C Not reported Data unavailable

Key Differences :

  • The thioether linkage in the target compound may increase susceptibility to oxidation compared to the thiazole ring, which is inherently stable .
  • The bromomethyl group in 4-(bromomethyl)benzaldehyde allows alkylation reactions, whereas the target compound’s bromine at position 2 favors electrophilic substitution .

Biological Activity

2-Bromo-4-((3,4-dichlorophenyl)thio)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. A study focusing on thiazole derivatives highlighted that the presence of electron-withdrawing groups, such as bromine and chlorine, enhances cytotoxic activity against various cancer cell lines .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using the A549 human lung adenocarcinoma cell line. The results indicated that this compound exhibited an IC50 value of 12 µM , demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 15 µM .

CompoundIC50 (µM)Cell Line
This compound12A549
Doxorubicin15A549

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The SAR analysis reveals that:

  • Bromine Substitution : Enhances lipophilicity and facilitates membrane penetration.
  • Chlorine Atoms : Contribute to increased electron-withdrawing capacity, improving interaction with biological targets.
  • Thioether Group : Plays a crucial role in stabilizing the compound's conformation for better receptor binding.

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